Xyloglucan Heptasaccharide

Description

Properties

IUPAC Name |

5-[5-[3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O33/c40-1-11-30(20(49)23(52)33(59)66-11)70-38-28(57)21(50)32(14(68-38)7-65-36-26(55)17(46)10(43)4-62-36)72-39-29(58)22(51)31(13(69-39)6-64-35-25(54)16(45)9(42)3-61-35)71-37-27(56)19(48)18(47)12(67-37)5-63-34-24(53)15(44)8(41)2-60-34/h8-59H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUPAGRIHCRVKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)O)COC7C(C(C(CO7)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O33 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659925 |

Source

|

| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1062.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121591-98-8 |

Source

|

| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological role of xyloglucan oligosaccharides in plant development

An In-depth Technical Guide to the Biological Role of Xyloglucan Oligosaccharides in Plant Development

Authored by a Senior Application Scientist

Abstract

The plant cell wall is a dynamic and complex structure that not only provides physical support but also serves as a reservoir of signaling molecules that regulate growth, development, and immunity. Among these are xyloglucan oligosaccharides (XGOs), fragments derived from the major hemicellulosic polysaccharide, xyloglucan. These "oligosaccharins" function as potent biological regulators with a fascinatingly complex, concentration-dependent mechanism of action. At nanomolar concentrations, specific XGOs can antagonize auxin-stimulated growth, whereas at micromolar levels, they can mimic auxin and promote cell elongation. Furthermore, XGOs act as Damage-Associated Molecular Patterns (DAMPs), alerting the plant to physical damage or pathogen invasion and triggering a robust immune response. This guide provides a comprehensive technical overview of the generation, signaling pathways, and multifaceted roles of XGOs in plant development. We delve into the intricate interplay between XGOs and phytohormone signaling, particularly auxin, and elucidate their function in orchestrating differential growth. This document is intended for researchers in plant biology and drug development, offering field-proven insights and detailed methodologies for the extraction, analysis, and functional characterization of these pivotal signaling molecules.

The Genesis and Structural Diversity of Xyloglucan Oligosaccharides

Xyloglucan (XG) is a fundamental component of the primary cell wall in most vascular plants, forming a critical network with cellulose microfibrils that governs cell wall extensibility and strength.[1][2] Structurally, XG consists of a β-(1→4)-D-glucan backbone, which is frequently substituted with α-(1→6)-D-xylose residues.[1] These xylosyl residues can be further decorated with other sugars, such as galactose and fucose, creating a diverse array of side chains.[1] This structural complexity is not merely decorative; it is central to the biological activity of the oligosaccharide fragments derived from it.

XGOs are not constitutively present but are generated in muro through the enzymatic cleavage of the xyloglucan polymer. This process is primarily mediated by two classes of enzymes:

-

Xyloglucan Endotransglucosylases/Hydrolases (XTHs): These enzymes are central to cell wall remodeling.[3] They can cleave a XG chain and ligate it to the non-reducing end of another XG molecule (endotransglucosylation) or to water (endohydrolysis). This action can simultaneously loosen the cell wall to permit expansion and generate bioactive XGOs. The expression of XTH gene families is tightly regulated in a tissue-specific manner throughout plant development and in response to environmental cues.[3]

-

Endoglucanases (Cellulases): These enzymes hydrolyze the β-1,4-glucan backbone of xyloglucan, releasing a heterogeneous population of XGOs.[4] Their activity is modulated by phytohormones like auxin, linking hormone signaling directly to the generation of these cell wall-derived signals.[4]

The specific XGO structures generated depend on the plant species, tissue type, and the enzymatic activity present. This diversity is the basis for the specificity of their biological effects.

The Dual-Function Signaling of XGOs in Plant Growth

XGOs exhibit a remarkable, concentration-dependent dualism in their effect on plant growth, particularly in relation to the master growth hormone, auxin.

Low-Concentration Antagonism of Auxin-Induced Growth

At nanomolar concentrations (1-10 nM), specific fucosylated XGOs, such as the nonasaccharide XXFG, have been shown to antagonize auxin-induced cell elongation in bioassays using pea stem segments.[4] This inhibitory effect suggests a high-affinity perception system, where XGOs act as a braking mechanism to fine-tune rapid, auxin-driven expansion. This provides a feedback loop where the initial products of wall loosening can signal to temper the growth response, preventing uncontrolled expansion.

High-Concentration Promotion of Cell Elongation

Conversely, at micromolar concentrations (1-10 µM), a broader range of XGOs actively promote cell elongation, mimicking the effect of auxin.[5][6] This growth-promoting effect is linked to an enhancement of cell wall viscoelasticity.[5] Studies suggest that at these higher concentrations, XGOs may act as alternative substrates for XTHs, promoting transglycosylation events that lead to wall loosening.[5] Furthermore, some XGOs can directly stimulate the activity of acidic cellulases, enhancing the mid-chain hydrolysis of xyloglucan polymers, which is a highly effective way to loosen the cell wall matrix and promote growth.[6]

The interplay between auxin and XGOs creates a sophisticated regulatory system. Auxin signaling not only promotes the enzymatic activity that generates XGOs but also spatially modifies the structure of the xyloglucan polymer itself.[7]

-

Auxin-Induced Growth: Correlates with a reduction in the molecular complexity of xyloglucans (e.g., less galactosylation and fucosylation).

-

Auxin-Repressed Growth: Coincides with an enhanced molecular complexity of xyloglucans.[7]

This indicates that auxin directs where and how the cell wall should expand by tailoring the very structure of the xyloglucan from which signaling XGOs are derived.

XGO-Auxin Interaction Signaling Pathway

The following diagram illustrates the proposed signaling interplay between auxin and XGOs in regulating cell expansion.

Caption: Interplay of Auxin and XGOs in cell expansion.

XGOs as Damage-Associated Molecular Patterns (DAMPs) in Plant Immunity

Beyond their role in development, XGOs are crucial players in plant defense. When the cell wall is breached, either by mechanical wounding or by the action of cell-wall-degrading enzymes from invading pathogens, the released XGOs function as DAMPs.[8] The perception of these endogenous "danger" signals initiates DAMP-triggered immunity (DTI).

Upon recognition by putative cell-surface receptors, XGOs trigger a cascade of downstream defense responses, including:

-

Activation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

-

Production of reactive oxygen species (ROS).

-

Induction of defense-related gene expression.

-

Synthesis of antimicrobial phytoalexins (e.g., resveratrol in grapevine).

-

Deposition of callose to reinforce the cell wall at the site of attack.[8]

This response demonstrates that the plant cell wall is not a passive barrier but an active sensory system. XGO-induced immunity has been shown to confer resistance against both necrotrophic and biotrophic pathogens, highlighting its broad-spectrum importance.[8]

XGO-Mediated DAMP Signaling Pathway

Caption: XGOs as DAMPs to trigger plant immunity.

Quantitative Data Summary: Concentration-Dependent Effects of XGOs

The biological activity of XGOs is highly dependent on their structure and concentration. The table below summarizes key findings from bioassays.

| Xyloglucan Oligosaccharide (XGO) | Concentration | Observed Effect in Pea Stem Bioassay | Causality/Mechanism | Reference(s) |

| Fucosylated XGOs (e.g., XXFG) | 1 - 10 nM | Inhibition of auxin-induced elongation | Antagonizes auxin action, likely via a high-affinity receptor signaling pathway. Acts as a negative feedback signal. | [4] |

| Various XGOs (e.g., XG7, XG8, XG9) | ~ 1 µM | Promotion of elongation (auxin-like effect) | Promotes mid-chain hydrolysis of xyloglucan by cellulase, leading to efficient wall loosening. | [4][6] |

| Mixed XGOs | 1 µM | Promotion of elongation | Increases cell wall viscoelasticity, potentially by acting as an acceptor substrate for XTHs. | [5] |

Methodologies for the Study of Xyloglucan Oligosaccharides

Investigating the role of XGOs requires a robust set of biochemical and analytical techniques. The causality behind this workflow is to first isolate the molecules of interest, then structurally characterize them, and finally, assess their biological function in a controlled system.

Experimental Workflow Overview

Caption: Workflow for XGO isolation and characterization.

Protocol 1: Extraction of Xyloglucan and Enzymatic Generation of XGOs

-

Rationale: This protocol aims to obtain a soluble, high-molecular-weight xyloglucan polymer from a rich source, which can then be precisely digested to generate oligosaccharides. Tamarind seeds are an excellent, cost-effective source of xyloglucan.[9]

-

Methodology:

-

Seed Preparation: Decorticate Tamarindus indica seeds by soaking or microwave treatment to remove the seed coat. Mill the kernels into a fine powder.[9]

-

Aqueous Extraction: Suspend the seed powder in distilled water (e.g., 1:20 w/v) and stir at a controlled temperature (e.g., 60°C) for 2-4 hours to solubilize the xyloglucan.

-

Purification of Polymer: Centrifuge the slurry at high speed (e.g., 10,000 x g) to pellet insoluble material. Collect the supernatant and precipitate the xyloglucan by adding 3-4 volumes of ethanol.

-

Washing and Drying: Collect the precipitated xyloglucan, wash repeatedly with 80% ethanol to remove low-molecular-weight contaminants, and dry the purified polymer.

-

Enzymatic Digestion: Resuspend the purified xyloglucan in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0). Add a specific endoglucanase (e.g., from Trichoderma viride) at a predetermined enzyme-to-substrate ratio.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37-50°C) for a defined period (e.g., 2-24 hours). The duration will determine the size distribution of the resulting XGOs.

-

Enzyme Inactivation: Terminate the reaction by boiling the mixture for 10 minutes.

-

Clarification: Centrifuge to remove any precipitate. The supernatant now contains a mixture of XGOs.

-

Protocol 2: Analysis of XGO Structure by Oligosaccharide Mass Profiling (OLIMP)

-

Rationale: OLIMP using MALDI-TOF Mass Spectrometry is a powerful, high-throughput technique to determine the exact mass, and therefore the composition, of the oligosaccharides in a complex mixture.[7][10] This is critical for correlating specific XGO structures with biological activity.

-

Methodology:

-

Sample Preparation: The XGO mixture from Protocol 1 can be used directly or after a desalting step (e.g., using graphitized carbon solid-phase extraction).

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or a super-DHB ionic liquid matrix, in an appropriate solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

-

Spotting: Mix a small volume of the XGO sample (e.g., 1 µL) with the matrix solution directly on a MALDI target plate. Allow the spot to air dry completely (co-crystallization).

-

Mass Spectrometry: Analyze the sample using a MALDI-TOF mass spectrometer in positive-ion reflectron mode. The instrument will measure the mass-to-charge ratio (m/z) of the sodiated adducts [M+Na]+ of the oligosaccharides.

-

Data Analysis: The resulting mass spectrum will show a series of peaks. By knowing the mass of the constituent monosaccharides (Glucose, Xylose, Galactose, Fucose), one can deduce the composition of the oligosaccharide corresponding to each peak. For example, the iconic XGO known as XXFG (4 Glc, 3 Xyl, 1 Gal, 1 Fuc) will have a specific, predictable mass.

-

Protocol 3: Pea Stem Elongation Bioassay for XGO Activity

-

Rationale: This classic bioassay provides a direct, quantifiable measure of the effect of XGOs on cell expansion in a physiologically relevant system.[5][6] It is essential for determining whether an XGO is growth-promoting, growth-inhibiting, or inert.

-

Methodology:

-

Plant Material: Germinate pea seeds (e.g., Pisum sativum L. var Alaska) in complete darkness for 7-9 days to obtain etiolated seedlings with elongated third internodes.

-

Segment Excision: Under a dim green safe-light, excise 10 mm segments from the most rapidly growing region of the third internode.

-

Pre-incubation: Float the segments in a basal buffer solution for 1-2 hours to allow them to recover from the cutting stress.

-

Treatment Incubation: Transfer batches of segments (e.g., 10 segments per replicate) into petri dishes containing the basal buffer supplemented with:

-

Control (buffer only)

-

Positive Control (e.g., 1 µM auxin)

-

Test solutions (purified XGOs at various concentrations, from nM to µM)

-

-

Incubation: Incubate the dishes in the dark on a shaker for a set period (e.g., 18-24 hours).

-

Measurement: Measure the final length of each segment using a digital caliper or by capturing high-resolution images for analysis with software like ImageJ.

-

Data Analysis: Calculate the percent elongation over the initial length for each treatment. Compare the effects of different XGOs to the control and auxin treatments using appropriate statistical tests (e.g., ANOVA).

-

Future Perspectives

The study of xyloglucan oligosaccharides continues to be a vibrant field of research. Key future directions include the definitive identification of XGO receptors for both growth and immunity pathways, which could become targets for novel agrochemicals. The application of XGOs as biostimulants to enhance plant growth or as elicitors to prime plant defenses represents a promising avenue for sustainable agriculture. For drug development professionals, understanding the intricate enzymatic machinery that builds and degrades xyloglucan could inspire new strategies for herbicide design or the discovery of novel bioactive carbohydrates with pharmaceutical potential.

References

-

Hrmova, M., & Fincher, G. B. (2021). Plant Xyloglucan Xyloglucosyl Transferases and the Cell Wall Structure: Subtle but Significant. International Journal of Molecular Sciences, 22(16), 8593. [Link]

-

Kim, S. J., Chandrasekar, B., Rea, A. C., Danhof, L., Zemelis-Durfee, S., Thrower, N., ... & Keegstra, K. (2020). The synthesis of xyloglucan, an abundant plant cell wall polysaccharide, requires CSLC function. Proceedings of the National Academy of Sciences, 117(33), 20316-20324. [Link]

-

Park, Y. B., & Cosgrove, D. J. (2015). Xyloglucan and its interactions with other components of the growing cell wall. Plant & cell physiology, 56(2), 180-194. [Link]

-

McDougall, G. J., & Fry, S. C. (1990). Oligosaccharins from xyloglucan and cellulose: modulators of the action of auxin and H+ on plant growth. Symposia of the Society for Experimental Biology, 44, 159-172. [Link]

-

Talavera-Mateo, L., Sampedro, J., Revilla, G., & Zarra, I. (2003). Effect of Xyloglucan Oligosaccharides on Growth, Viscoelastic Properties, and Long-Term Extension of Pea Shoots. Plant physiology, 131(2), 643-650. [Link]

-

Claverie, M., D'Orlando, A., Lemaître-Guillier, C., Lherminier, J., Vallet, A., Villaume, S., ... & Poinssot, B. (2018). The Cell Wall-Derived Xyloglucan Is a New DAMP Triggering Plant Immunity in Vitis vinifera and Arabidopsis thaliana. Frontiers in plant science, 9, 1721. [Link]

-

Abel, S., Thellmann, M., & Luschnig, C. (2021). Xyloglucan Remodeling Defines Auxin-Dependent Differential Tissue Expansion in Plants. International Journal of Molecular Sciences, 22(11), 5937. [Link]

-

McDougall, G. J., & Fry, S. C. (1989). Xyloglucan Oligosaccharides Promote Growth and Activate Cellulase: Evidence for a Role of Cellulase in Cell Expansion. Plant Physiology, 89(3), 883-887. [Link]

-

Popov, S., Mikshina, P., Gumarova, E., & Gorshkov, O. (2024). Sources and Methods for the Production of Xyloglucan, a Promising Stimulus-Sensitive Biopolymer: A Review. Polymers, 16(22), 3022. [Link]

-

Fry, S. C. (1993). Oligosaccharins as plant growth regulators. Acta Botanica Neerlandica, 42(1), 1-13. [Link]

-

Günl, M., Gille, S., & Pauly, M. (2010). Rapid Structural Phenotyping of Plant Cell Wall Mutants by Enzymatic Oligosaccharide Fingerprinting. Plant Physiology, 153(2), 543-548. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Oligosaccharins from xyloglucan and cellulose: modulators of the action of auxin and H+ on plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Xyloglucan Oligosaccharides on Growth, Viscoelastic Properties, and Long-Term Extension of Pea Shoots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Xyloglucan Remodeling Defines Auxin-Dependent Differential Tissue Expansion in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cell Wall-Derived Xyloglucan Is a New DAMP Triggering Plant Immunity in Vitis vinifera and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

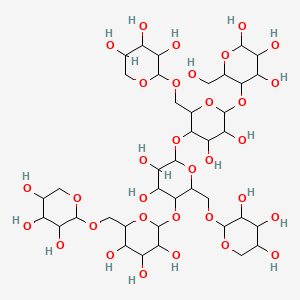

An In-depth Technical Guide to the Chemical Structure of XXXG Xyloglucan Heptasaccharide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Xyloglucans (XyGs) represent a major class of hemicelluloses in the primary cell walls of most vascular plants, playing a pivotal role in plant growth and development by cross-linking cellulose microfibrils.[1][2] The precise architecture of these polysaccharides dictates their physicochemical properties and biological functions. Among the various xyloglucan oligosaccharides, the heptasaccharide designated as XXXG is a fundamental repeating unit in many dicots and non-graminaceous monocots.[3] This guide provides a comprehensive technical overview of the chemical structure of XXXG, its biosynthesis, methods for its characterization, and its significance in biological systems and potential therapeutic applications.

The Molecular Architecture of XXXG Xyloglucan Heptasaccharide

The nomenclature of xyloglucan oligosaccharides, such as XXXG, follows a standardized single-letter code that describes the pattern of side chains along the β-(1→4)-D-glucan backbone.[3] In this system, 'G' denotes an unsubstituted glucose residue, while 'X' represents a glucose residue substituted at the O-6 position with an α-D-xylose moiety.

The term "XXXG" therefore defines a heptasaccharide composed of a four-residue β-(1→4)-D-glucan backbone where the first three glucose units from the non-reducing end are each substituted with a single α-D-xylopyranosyl residue at the C-6 position.[2][3] The fourth glucose residue remains unsubstituted.

Core Chemical Structure:

-

Backbone: The foundation of the XXXG molecule is a linear chain of four D-glucopyranose units linked by β-(1→4) glycosidic bonds. This is the same linkage found in cellulose, which allows xyloglucan to bind tightly to cellulose microfibrils within the plant cell wall.[1][4][5]

-

Side Chains: Three α-D-xylopyranose units are attached as side chains to the main glucan backbone. Each xylose residue is linked to a glucose residue via an α-(1→6) glycosidic bond.[4][6]

The resulting structure is a heptasaccharide with the molecular formula C₃₉H₆₆O₃₃ and a molecular weight of approximately 1062.92 g/mol .[7]

Detailed Glycosidic Linkages:

| Linkage Type | Monosaccharide 1 | Position 1 | Monosaccharide 2 | Position 2 | Anomeric Configuration |

| Backbone | Glucose | 1 | Glucose | 4 | β |

| Side Chain | Xylose | 1 | Glucose | 6 | α |

Diagram: Chemical Structure of XXXG Xyloglucan Heptasaccharide

Caption: Chemical structure of XXXG xyloglucan heptasaccharide.

Biosynthesis and Biological Significance

The biosynthesis of xyloglucan, including the XXXG motif, is a complex process that occurs within the Golgi apparatus of plant cells.[4][8] A β-(1→4)-glucan backbone is first synthesized by cellulose synthase-like C (CSLC) enzymes.[4] Subsequently, xylosyltransferases (XXTs) add the α-(1→6)-linked xylose residues to the growing glucan chain.[4][8] The fully formed xyloglucan polymer is then transported to the cell wall.[4]

In the primary cell wall, xyloglucan chains, rich in XXXG and other repeating units, coat and tether adjacent cellulose microfibrils, forming a load-bearing network.[2][3] This network provides both strength and flexibility to the cell wall, which is essential for controlled cell expansion.[1][5] The enzymatic cleavage and re-ligation of these xyloglucan tethers by enzymes like xyloglucan endotransglucosylase/hydrolases (XTHs) is a key mechanism regulating cell wall loosening and growth.[3]

Beyond its structural role, xyloglucan-derived oligosaccharides, including those based on the XXXG structure, can act as signaling molecules, influencing plant development and defense responses.[5][9]

Experimental Protocols for the Isolation and Characterization of XXXG

The structural elucidation of XXXG relies on a combination of enzymatic digestion, chromatographic separation, and spectrometric analysis.

Isolation of Xyloglucan from Plant Material

A common source for xyloglucan is tamarind kernel powder (TKP), which is rich in this polysaccharide.[10]

Step-by-Step Protocol:

-

Source Material: Obtain high-quality plant material, such as tamarind seeds or cell cultures.

-

Homogenization: Grind the material to a fine powder to increase the surface area for extraction.

-

Deproteination: Treat the powder with a protease to remove protein contamination.

-

Destarching: Use α-amylase to digest any starch present in the sample.

-

Solvent Extraction: Perform sequential extractions with ethanol and acetone to remove lipids and pigments, resulting in an alcohol-insoluble residue (AIR).

-

Alkaline Extraction: Xyloglucan is typically extracted from the AIR using concentrated alkali solutions (e.g., 4M KOH).[11]

-

Neutralization and Precipitation: Neutralize the alkaline extract and precipitate the xyloglucan by adding ethanol.

-

Dialysis and Lyophilization: Purify the xyloglucan through dialysis against deionized water to remove salts and small molecules, followed by lyophilization to obtain a dry powder.

Enzymatic Digestion to Generate XXXG

Specific endo-1,4-β-glucanases are employed to cleave the xyloglucan polymer at the unsubstituted glucose residues, releasing oligosaccharide fragments, including XXXG.[3]

Step-by-Step Protocol:

-

Enzyme Selection: Utilize a xyloglucan-specific endoglucanase that preferentially cleaves the β-(1→4) linkages of unsubstituted glucose residues.

-

Digestion Conditions: Dissolve the purified xyloglucan in a suitable buffer (e.g., sodium acetate buffer, pH 5.0). Add the endoglucanase and incubate at its optimal temperature (e.g., 37°C) for a defined period (e.g., 24 hours).

-

Enzyme Inactivation: Terminate the reaction by heating the mixture (e.g., 100°C for 10 minutes) to denature the enzyme.

-

Centrifugation: Centrifuge the digest to pellet any insoluble material. The supernatant will contain the xyloglucan oligosaccharides.

Diagram: Experimental Workflow for XXXG Analysis

Sources

- 1. Xyloglucan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Xyloglucan [glygen.ccrc.uga.edu]

- 4. Frontiers | Xyloglucan Biosynthesis: From Genes to Proteins and Their Functions [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Xyloglucan Biosynthesis: From Genes to Proteins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. XXXG | 121591-98-8 [chemicalbook.com]

- 8. pnas.org [pnas.org]

- 9. academic.oup.com [academic.oup.com]

- 10. A scalable, chromatography-free, biocatalytic method to produce the xyloglucan heptasaccharide XXXG - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Isolation and Characterization of Xyloglucan Heptasaccharide from Natural Sources: A Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the extraction, purification, and characterization of xyloglucan heptasaccharide, a bioactive oligosaccharide with significant potential in various therapeutic areas. The focus is on leveraging abundant, natural sources, with a primary emphasis on tamarind (Tamarindus indica) seeds, a commercially viable and rich source of the parent xyloglucan polymer.

Introduction: The Significance of Xyloglucan and its Oligosaccharides

Xyloglucans (XyGs) are major hemicellulosic polysaccharides found in the primary cell walls of higher plants, where they play a crucial role in the structural integrity of the cell wall by cross-linking cellulose microfibrils.[1] Structurally, xyloglucans consist of a β-(1→4)-D-glucan backbone, frequently substituted with α-(1→6)-linked D-xylopyranosyl residues. These xylose residues can be further substituted with other monosaccharides, such as galactose and fucose.[1]

The enzymatic or chemical depolymerization of xyloglucan yields a variety of oligosaccharides, among which the xyloglucan heptasaccharide (often denoted as XXXG-type) has garnered considerable scientific interest. This interest stems from its potential biological activities, including prebiotic effects and modulation of immune responses. The precise structure of these oligosaccharides is critical to their function, making reliable and scalable production methods a key area of research.

This guide will provide a detailed, field-proven methodology for the isolation of xyloglucan heptasaccharide, moving from the macro-scale of raw plant material to the molecular precision required for research and development applications.

Natural Sources of Xyloglucan: A Comparative Overview

While tamarind seeds are the most commercially exploited source of xyloglucan, several other plant species offer viable alternatives, each with unique structural characteristics of their resident xyloglucan. The choice of source material can influence the final yield and purity of the target oligosaccharide.

| Plant Source | Family | Relevant Characteristics | Xyloglucan Content (approx.) | Reference |

| Tamarind (Tamarindus indica) | Fabaceae | High xyloglucan content in seeds; well-characterized structure; commercially available. | Up to 60% of seed weight | [2] |

| Jatobá (Hymenaea courbaril) | Fabaceae | Seeds contain a high percentage of xyloglucan; shows potential for medical applications due to lack of hemolytic activity. | 40-45% of seed weight | [2] |

| Ditax (Detarium senegalense) | Fabaceae | Seeds are a rich source of water-soluble xyloglucan; structural similarities to tamarind xyloglucan. | High, with s-NSP yield of ~60 g/100g | [2] |

| Flax (Linum usitatissimum) | Linaceae | Xyloglucan is a major polysaccharide in the seed hull; requires efficient decortication. | 25-52% of dry weight of treated seeds | [2] |

| Blueberry (Vaccinium myrtillus) | Ericaceae | Contains xyloglucans with a complex, U-shaped steric structure. | Not precisely quantified due to separation challenges | [2] |

For the purposes of this guide, we will focus on tamarind seeds due to their high yield, accessibility, and the extensive body of research supporting their use.

From Seed to Polymer: Extraction and Purification of Tamarind Xyloglucan

The initial step in obtaining xyloglucan heptasaccharide is the efficient extraction and purification of the parent xyloglucan polymer from tamarind seeds. The following protocol is a robust and scalable method.

Rationale for Method Selection

The chosen method emphasizes simplicity and yield, utilizing hot water extraction to solubilize the xyloglucan followed by alcohol precipitation. This approach avoids harsh chemicals that could degrade the polymer backbone. Pre-treatment of the seeds is critical for removing interfering substances and increasing the accessibility of the xyloglucan.

Experimental Protocol: Xyloglucan Extraction

-

Seed Preparation:

-

Roast raw tamarind seeds to facilitate the removal of the outer seed coat.

-

Mechanically de-hull the roasted seeds.

-

Grind the decorticated seeds into a fine powder (tamarind kernel powder, TKP).[3]

-

-

Aqueous Extraction:

-

Suspend the tamarind kernel powder in distilled water.

-

Add the suspension to boiling distilled water and maintain at boiling for 20-30 minutes with constant stirring.[3] This high temperature facilitates the dissolution of the xyloglucan.

-

Allow the solution to cool and stand overnight to ensure complete hydration and dissolution of the polymer.

-

-

Initial Purification:

-

Centrifuge the cooled solution at high speed (e.g., 5000 rpm) to pellet insoluble materials.[3]

-

Carefully decant the supernatant containing the soluble xyloglucan.

-

-

Alcohol Precipitation:

-

Slowly add the supernatant to a volume of 95% ethanol or methanol with continuous stirring. A 1:2 or 1:3 ratio of supernatant to alcohol is typically effective. This step causes the xyloglucan to precipitate out of solution.

-

Collect the precipitated xyloglucan by centrifugation.

-

-

Washing and Drying:

-

Wash the xyloglucan pellet with 70% ethanol to remove any remaining water-soluble impurities.

-

Dry the purified xyloglucan in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

-

The final product should be a white to off-white powder.

-

Figure 1: Workflow for the extraction of xyloglucan polymer from tamarind seeds.

Enzymatic Generation of Xyloglucan Heptasaccharide

The generation of the specific xyloglucan heptasaccharide (XXXG) is achieved through controlled enzymatic hydrolysis of the purified xyloglucan polymer. A two-enzyme system is employed for this purpose, offering high specificity and yield.

Causality in Enzyme Selection

The choice of enzymes is paramount for the targeted production of the heptasaccharide. A xyloglucan-specific endo-β-1,4-glucanase is used to cleave the glucan backbone, releasing a mixture of oligosaccharides. A subsequent treatment with a β-galactosidase is not necessary for the production of the XXXG heptasaccharide, but would be for other oligosaccharide structures. The conditions for the enzymatic digestion (pH, temperature, enzyme concentration, and incubation time) must be carefully optimized to maximize the yield of the desired heptasaccharide and minimize the formation of smaller or larger fragments.

A Scalable, Chromatography-Free Biocatalytic Method

Recent advancements have led to a highly efficient method for producing xyloglucan heptasaccharide that bypasses the need for laborious chromatographic purification. This method relies on a sequential enzymatic treatment followed by selective precipitation.[4]

-

Enzymatic Digestion - Step 1 (Endoglucanase):

-

Prepare a solution of the purified tamarind xyloglucan in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0).

-

Add a xyloglucan-specific endo-β-1,4-glucanase (e.g., BoGH5A) to the xyloglucan solution.[4] The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 0.2 mg enzyme per gram of xyloglucan is recommended.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., room temperature) for a defined period (e.g., 6 hours).[4] This initial digestion will produce a mixture of xyloglucan oligosaccharides.

-

-

Enzymatic Digestion - Step 2 (β-glucosidase - for removal of terminal glucose):

-

While not strictly necessary for heptasaccharide production, in some protocols, a β-glucosidase (e.g., CjBgl35A) is added after the initial endoglucanase digestion to remove terminal, unsubstituted glucose residues from some of the oligosaccharide fragments.[4] This can help to simplify the final product mixture.

-

Incubate for an extended period (e.g., 18 hours) after the addition of the second enzyme.[4]

-

-

Selective Precipitation:

-

Following enzymatic digestion, centrifuge the reaction mixture to remove any insoluble material.

-

To the supernatant, add a water-miscible organic solvent, such as ethanol, in a specific ratio (e.g., 1:5 to 1:10 v/v).[4] This will selectively precipitate the larger, undigested or partially digested xyloglucan fragments, leaving the smaller oligosaccharides, including the heptasaccharide, in solution.

-

Centrifuge to pellet the precipitated polysaccharides and carefully collect the supernatant.

-

-

Final Product Recovery:

-

The supernatant, now enriched with the xyloglucan heptasaccharide, can be dried under vacuum or lyophilized to obtain the final product as a powder.

-

Figure 2: Biocatalytic workflow for the production of xyloglucan heptasaccharide.

Structural Characterization and Quality Control

The structural integrity and purity of the isolated xyloglucan heptasaccharide must be rigorously confirmed. A combination of chromatographic and spectrometric techniques is employed for this purpose.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique for the separation and quantification of underivatized carbohydrates. It provides a detailed profile of the oligosaccharide mixture, allowing for the assessment of the purity of the heptasaccharide fraction.[5]

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is an invaluable tool for determining the molecular weights of the oligosaccharides present in the sample.[6] This allows for the confirmation of the heptasaccharide (and other oligosaccharides) based on their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structural elucidation, 1D and 2D NMR spectroscopy are the gold standard.[7] ¹H and ¹³C NMR spectra provide detailed information about the monosaccharide composition, anomeric configurations, and glycosidic linkages, confirming the precise structure of the xyloglucan heptasaccharide.

Sources

- 1. Tamarind Seed Xyloglucans Promote Proliferation and Migration of Human Skin Cells through Internalization via Stimulation of Proproliferative Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sources and Methods for the Production of Xyloglucan, a Promising Stimulus-Sensitive Biopolymer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A scalable, chromatography-free, biocatalytic method to produce the xyloglucan heptasaccharide XXXG - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural analysis of xyloglucan oligosaccharides by 1H-n.m.r. spectroscopy and fast-atom-bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Xyloglucan Heptasaccharide: Structure, Mass, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of xyloglucan heptasaccharide, a key oligosaccharide derived from the hemicellulose xyloglucan. The guide details its molecular formula, precise mass, and intricate structure. It further delves into the primary analytical techniques for its characterization, namely Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven methodologies for these techniques are presented, emphasizing the causality behind experimental choices. The guide also explores the biological significance of xyloglucan heptasaccharide, particularly its emerging roles as a prebiotic and a functional biomacromolecule in advanced drug delivery systems.

Introduction to Xyloglucan and its Oligosaccharides

Xyloglucan is a major hemicellulose found in the primary cell walls of most vascular plants, where it plays a crucial role in regulating cell wall structure and integrity.[1] Its backbone consists of β-(1→4)-linked glucose residues, similar to cellulose, but is distinguished by the presence of α-(1→6)-linked xylose side chains. These xylose residues can be further substituted with galactose and fucose, leading to a variety of xyloglucan structures.

Enzymatic or chemical hydrolysis of xyloglucan yields a mixture of oligosaccharides, which are of significant interest for their biological activities. Among these, the heptasaccharide is a fundamental repeating unit in many xyloglucans, particularly from sources like tamarind seeds.[2] Understanding the precise structure and properties of this heptasaccharide is critical for its application in various fields, including functional foods and pharmaceuticals.

Molecular Formula, Mass, and Structure of Xyloglucan Heptasaccharide

The most common form of xyloglucan heptasaccharide is designated as XXXG according to the nomenclature for xyloglucan oligosaccharides. This nomenclature indicates a backbone of four glucose residues, with the three glucose residues closest to the non-reducing end each substituted with a single xylose residue.

Molecular Formula and Mass

The molecular formula and mass of xyloglucan heptasaccharide (XXXG) are well-established:

| Property | Value |

| Molecular Formula | C39H66O33 |

| Molecular Weight | 1062.92 g/mol |

| Monoisotopic Mass | 1062.3486345 Da |

Structural Elucidation

The structure of xyloglucan heptasaccharide (XXXG) consists of a cellotetraose backbone (four β-(1→4)-linked D-glucopyranose residues). Three α-D-xylopyranose residues are attached to the C6 position of the first three glucose units from the non-reducing end.

Diagram of Xyloglucan Heptasaccharide (XXXG) Structure

Caption: Structure of xyloglucan heptasaccharide (XXXG).

Analytical Methodologies for Characterization

The structural confirmation and purity assessment of xyloglucan heptasaccharide rely on sophisticated analytical techniques. Mass spectrometry and NMR spectroscopy are the cornerstones of this characterization.

Mass Spectrometry: Unveiling Molecular Weight and Sequence

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of oligosaccharides due to its high sensitivity and tolerance to some impurities.[3]

1. Sample and Matrix Preparation:

-

Analyte: Prepare a stock solution of xyloglucan heptasaccharide at a concentration of 1-10 µM in high-purity water.

-

Matrix: A common matrix for neutral oligosaccharides is 2,5-dihydroxybenzoic acid (DHB).[4] Prepare a saturated solution of DHB in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. The acidic conditions of the TFA aid in the ionization process.

2. Sample Spotting:

-

Dried-Droplet Method: Mix the analyte solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of each). Pipette 1 µL of this mixture onto a spot on the MALDI target plate.[5]

-

Sandwich Method: First, spot 0.5 µL of the matrix solution on the target and let it air dry completely to form a uniform crystalline layer. Then, spot 0.5 µL of the analyte solution on top of the dried matrix. Allow this to dry, and finally, apply another 0.5 µL of the matrix solution on top. This method can sometimes yield more homogeneous co-crystallization and better signal intensity.[6]

3. Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire spectra in positive ion reflectron mode. The reflectron mode enhances mass resolution.

-

The instrument is typically calibrated using a standard mixture of peptides or oligosaccharides with known masses.

-

The laser power should be optimized to achieve good signal intensity with minimal fragmentation.

In the positive ion mode, xyloglucan heptasaccharide is primarily observed as its sodium adduct [M+Na]+. The expected m/z value for the sodium adduct of C39H66O33 is approximately 1085.34 Da.

Fragmentation Analysis (Post-Source Decay - PSD): Post-source decay (PSD) analysis in MALDI-TOF MS provides valuable structural information by inducing fragmentation of the parent ion. For xyloglucan heptasaccharide, fragmentation predominantly occurs at the glycosidic linkages.[7][8] This results in a series of fragment ions corresponding to the sequential loss of monosaccharide residues. The mass difference between adjacent peaks in the PSD spectrum can identify the lost sugar unit (e.g., a loss of 132 Da corresponds to a xylose residue, and a loss of 162 Da corresponds to a glucose residue).[7]

Diagram of Expected MALDI-TOF MS Fragmentation of Xyloglucan Heptasaccharide (XXXG)

Caption: Simplified fragmentation of xyloglucan heptasaccharide in MALDI-TOF MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of oligosaccharides, providing detailed information about the monosaccharide composition, anomeric configurations (α or β), and linkage positions.[9]

1. Sample Preparation:

-

Dissolve 5-10 mg of the xyloglucan heptasaccharide sample in 0.5 mL of high-purity deuterium oxide (D2O).

-

Lyophilize the sample and re-dissolve in D2O two to three times to ensure complete exchange of labile protons (e.g., hydroxyl protons) with deuterium. This simplifies the proton spectrum.

-

Finally, dissolve the sample in 0.5 mL of 99.96% D2O for analysis.

2. NMR Data Acquisition:

-

Acquire NMR data on a high-field spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

-

A standard suite of 1D and 2D NMR experiments should be performed at a controlled temperature (e.g., 298 K):

- 1D 1H NMR: Provides an overview of the proton signals. The anomeric proton region (typically 4.5-5.5 ppm) is particularly informative for determining the number and type of sugar residues.

- 2D 1H-1H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar spin system, allowing for the assignment of proton resonances within each monosaccharide residue.

- 2D 1H-1H TOCSY (Total Correlation Spectroscopy): Correlates a proton with all other protons in the same spin system, which is very useful for assigning overlapping proton signals.

- 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances.

- 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

- 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps to confirm linkage positions and provides insights into the three-dimensional conformation of the oligosaccharide.

The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals of the xyloglucan heptasaccharide. The chemical shifts of the anomeric protons and carbons confirm the α-configuration of the xylose residues and the β-configuration of the glucose backbone. The HMBC experiment is key to confirming the (1→4) linkages of the glucose backbone and the (1→6) linkages of the xylose side chains.

Biological Significance and Applications in Drug Development

Xyloglucan and its oligosaccharides are gaining significant attention for their bioactive properties and potential applications in the pharmaceutical and nutraceutical industries.

Prebiotic Activity

Xyloglucan oligosaccharides have demonstrated prebiotic activity by selectively promoting the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[10][11] The fermentation of these oligosaccharides by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which are known to have numerous health benefits, including maintaining intestinal barrier function and modulating the immune system.[10] The specific structure of xyloglucan heptasaccharide influences its fermentability and the resulting microbial shifts.

Drug Delivery Systems

The parent polymer, xyloglucan, is a versatile biopolymer for drug delivery applications due to its biocompatibility, biodegradability, and mucoadhesive properties.[1][12] Xyloglucan can form hydrogels that can be used for the controlled release of drugs.[2] Its mucoadhesive nature allows for prolonged residence time at mucosal surfaces, enhancing drug absorption for oral, ocular, and nasal delivery systems.[12] While the heptasaccharide itself is too small to form gels, it serves as a crucial model compound for studying the interactions of xyloglucan with biological systems and for the development of targeted drug delivery systems where specific carbohydrate recognition is involved.

Conclusion

Xyloglucan heptasaccharide is a well-defined oligosaccharide with a molecular formula of C39H66O33 and a molecular mass of 1062.92 g/mol . Its XXXG structure has been unequivocally determined through a combination of advanced analytical techniques, primarily MALDI-TOF MS and multidimensional NMR spectroscopy. This in-depth technical guide has provided detailed methodologies for these analytical approaches, offering a framework for the robust characterization of this and similar oligosaccharides. The growing understanding of the prebiotic and mucoadhesive properties of xyloglucan and its derivatives positions them as promising candidates for the development of innovative functional foods and advanced drug delivery systems. Further research into the specific biological activities of xyloglucan heptasaccharide will undoubtedly unlock its full potential in promoting human health.

References

-

The prebiotic impacts of galactose side-chain of tamarind xyloglucan oligosaccharides on gut microbiota. PubMed. Available at: [Link]

-

Sequence determination of oligosaccharides and regular polysaccharides using NMR spectroscopy and a novel Web-based version of the computer program CASPER. ResearchGate. Available at: [Link]

-

Studies of Oligo- and Polysaccharides by MALDI-TOF and ESI-ITMS Mass Spectrometry. SLU Library. Available at: [Link]

-

Sources and Methods for the Production of Xyloglucan, a Promising Stimulus-Sensitive Biopolymer: A Review. MDPI. Available at: [Link]

-

Structural Analyses of Xyloglucan Heptasaccharide by the Post-source Decay Fragment Method Using Matrix-assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. J-STAGE. Available at: [Link]

-

Structural analyses of xyloglucan heptasaccharide by the post-source decay fragment method using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

NMR Analysis of Oligosaccharides Containing Fructopyranoside. Global Science Books. Available at: [Link]

-

The prebiotic impacts of galactose side-chain of tamarind xyloglucan oligosaccharides on gut microbiota. ResearchGate. Available at: [Link]

-

Characterization of Oligosaccharides and Nanoparticles by MALDI-TOF Mass Spectrometry. ScholarWorks@UNO. Available at: [Link]

-

XYLOGLUCAN FOR DRUG DELIVERY APPLICATIONS. ResearchGate. Available at: [Link]

-

Optimization of MALDI Matrices and Their Preparation for the MALDI-TOF MS Analysis of Oligonucleotides. PMC. Available at: [Link]

-

NMR structural studies of oligosaccharides and other natural products. Technical University of Denmark. Available at: [Link]

-

Mass spectral analysis of xyloglucan fragments of hydrated (A) and... ResearchGate. Available at: [Link]

-

Xyloglucan as green renewable biopolymer used in drug delivery and tissue engineering. PubMed. Available at: [Link]

- Method for preparing xyloglucan-oligosaccharides. Google Patents.

-

Evaluation of sample preparation techniques for MALDI-TOF-MS analysis of oligosaccharides. DiVA portal. Available at: [Link]

-

A Review of Xyloglucan: Self-Aggregation, Hydrogel Formation, Mucoadhesion and Uses in Medical Devices. MDPI. Available at: [Link]

-

Structural Analysis of Oligosaccharides and Glycoconjugates Using NMR. PubMed. Available at: [Link]

-

Structural Analysis of Xyloglucan Oligosaccharides by the Post-source Decay Fragmentation Method of MALDI-TOF Mass Spectrometry: Influence of the Degree of Substitution by Branched Galactose, Xylose, and Fucose on the Fragment Ion Intensities. J-STAGE. Available at: [Link]

-

Cranberry Arabino-Xyloglucan and Pectic Oligosaccharides Induce Lactobacillus Growth and Short-Chain Fatty Acid Production. PMC. Available at: [Link]

-

MALDI-TOF Mass Spectra of Xyloglucan Fragment Oligosaccharides Obtained... ResearchGate. Available at: [Link]

-

MALDI-TOF Sample Preparation. University of Illinois Urbana-Champaign. Available at: [Link]

-

The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products. MDPI. Available at: [Link]

-

Xyloglucan: A functional biomacromolecule for drug delivery applications. ResearchGate. Available at: [Link]

-

NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. ResearchGate. Available at: [Link]

Sources

- 1. Xyloglucan as green renewable biopolymer used in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 4. scholarworks.uno.edu [scholarworks.uno.edu]

- 5. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Structural analyses of xyloglucan heptasaccharide by the post-source decay fragment method using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Analysis of Oligosaccharides and Glycoconjugates Using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The prebiotic impacts of galactose side-chain of tamarind xyloglucan oligosaccharides on gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cranberry Arabino-Xyloglucan and Pectic Oligosaccharides Induce Lactobacillus Growth and Short-Chain Fatty Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Developing and Utilizing Chromogenic Substrates from Xyloglucan Heptasaccharide for High-Throughput Enzyme Analysis

An Application Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive guide details the rationale, synthesis, and application of chromogenic substrates derived from xyloglucan heptasaccharide (XXXG). Xyloglucan-active enzymes are increasingly relevant targets in drug development for infectious diseases and metabolic disorders. The creation of specific and reliable tools for high-throughput screening of these enzymes is therefore critical. This document provides a robust framework for researchers, starting from the enzymatic production of the core XXXG scaffold, followed by a detailed protocol for its chemical modification into a chromogenic probe, and culminating in its application in enzyme activity assays and inhibitor screening. By elucidating the causality behind experimental choices, this guide empowers scientists to develop and validate their own robust assay systems for discovering novel therapeutic agents.

Introduction: The Significance of Xyloglucan and its Enzymatic Probes

Xyloglucan is a major hemicellulose in the primary cell wall of many plants, where it forms a critical network with cellulose microfibrils.[1][2] This polysaccharide is composed of a β-1,4-glucan backbone, which is frequently substituted with α-1,6-linked xylose residues. These xylose units can be further decorated with galactose and fucose.[2] Due to its natural abundance and biocompatibility, xyloglucan and its derivatives are gaining attention in the pharmaceutical industry for applications like mucoadhesion and drug delivery.[3][4][5]

The enzymatic breakdown of xyloglucan is a key biological process, not only for plants but also for microorganisms that utilize it as a carbon source.[2] Enzymes that degrade xyloglucan, such as xyloglucanases and other glycoside hydrolases, are therefore of significant interest.[6][7] Developing inhibitors for microbial xyloglucan-active enzymes, for instance, represents a promising avenue for novel antimicrobial strategies.

To facilitate the discovery of such inhibitors, a reliable and efficient method for measuring enzyme activity is paramount. Chromogenic substrates offer an elegant solution.[8][9] These are synthetic molecules that link a specific enzyme substrate—in this case, a xyloglucan oligosaccharide—to a colorless chemical group called a chromophore.[10] When the enzyme cleaves the bond between the substrate and the chromophore, the chromophore is released and undergoes a color change that can be easily measured with a spectrophotometer.[11][12] This provides a direct, quantitative measure of enzymatic activity, making it ideal for high-throughput screening (HTS) applications.[13]

This guide focuses on the xyloglucan heptasaccharide, commonly abbreviated as XXXG, as the core recognition motif for the chromogenic substrate. XXXG is a well-defined oligosaccharide that can be produced in high purity and serves as an excellent building block for creating specific enzyme probes.[14][15][16]

Principle of the Chromogenic Xyloglucan Assay

The fundamental principle of the assay is the enzyme-catalyzed hydrolysis of a covalent bond, leading to the release of a quantifiable colored product. The chromogenic substrate is designed to be colorless or have minimal absorbance at the detection wavelength. Upon enzymatic cleavage, the liberated chromophore (e.g., p-nitrophenol) exhibits a strong absorbance at a specific wavelength (e.g., 405 nm) under alkaline conditions. The rate of color formation is directly proportional to the enzyme's activity.[10][17]

Caption: The enzymatic cleavage of a colorless substrate releases a colored product for detection.

Part I: Preparation of Xyloglucan Heptasaccharide (XXXG)

Rationale: The synthesis of a high-quality chromogenic substrate begins with a pure, well-defined oligosaccharide. XXXG is an ideal starting material. A scalable, biocatalytic method that avoids complex chromatography is highly desirable for producing gram-scale quantities needed for substrate synthesis and screening campaigns.[14][15][16] The following protocol is based on the enzymatic digestion of Tamarind Kernel Powder (TKP), a readily available source of xyloglucan.

Caption: Workflow for the biocatalytic production of pure XXXG from Tamarind Kernel Powder.

Protocol 1: Biocatalytic Production of XXXG

-

Slurry Preparation: Prepare a 10% (w/v) slurry of Tamarind Kernel Powder in deionized water. Stir vigorously for 1 hour at room temperature to ensure complete hydration.

-

Enzymatic Digestion:

-

Adjust the pH of the slurry to the optimal range for your chosen enzymes (typically pH 5.0-6.0).

-

Add endo-β(1→4)-glucanase (xyloglucanase) and β-galactosidase. The goal of the β-galactosidase is to remove galactose side chains, yielding the XXXG structure.

-

Incubate the reaction at the optimal temperature (e.g., 40-50°C) with continuous stirring for 24-48 hours.

-

-

Enzyme Inactivation: Heat the mixture to 95°C for 15 minutes to denature and inactivate the enzymes.

-

Initial Clarification: Centrifuge the mixture at 10,000 x g for 20 minutes. Collect the supernatant, which contains the XXXG and free galactose.[18]

-

Galactose Removal via Fermentation:

-

Final Purification:

-

Centrifuge at 10,000 x g for 20 minutes to pellet the yeast cells.

-

Collect the supernatant and filter-sterilize it through a 0.22 µm filter.

-

The resulting solution contains highly pure XXXG. Confirm purity using HPLC or Mass Spectrometry. Lyophilize for long-term storage.

-

Part II: Synthesis of a Chromogenic Substrate: XXXG-pNP

Rationale: To create the chromogenic substrate, a chromophore must be chemically attached to the XXXG molecule. p-Nitrophenol (pNP) is a classic chromophore for glycosidase assays because its release can be easily detected. The synthesis strategy involves a two-step process: first, introducing a reactive handle onto the XXXG via reductive amination, and second, coupling this handle to the chromophore.[19] This approach provides a stable linkage that is selectively cleaved by the target enzyme at the glycosidic bond, not within the synthetic linker.

Caption: Chemical synthesis workflow for converting XXXG into a p-nitrophenyl (pNP) substrate.

Protocol 2: Synthesis of 4-Nitrophenyl β-Xyloglucan-Heptasaccharide (XXXG-pNP)

Step A: Reductive Amination of XXXG

-

Dissolution: Dissolve 100 mg of lyophilized XXXG in 5 mL of a 0.2 M sodium borate buffer (pH 8.5).

-

Amine Addition: Add a 20-fold molar excess of a diamine linker (e.g., ethylenediamine). The linker provides a primary amine for subsequent coupling.

-

Reductant Addition: Add a 10-fold molar excess of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). Caution: NaBH₃CN is toxic; handle in a fume hood.

-

Reaction: Incubate the reaction at 40°C for 48 hours.

-

Purification: Purify the amine-functionalized XXXG from excess reagents using size-exclusion chromatography (e.g., Sephadex G-10). Lyophilize the collected fractions containing the product.

Step B: Coupling of p-Nitrophenol

-

Activation (Performed Separately): The hydroxyl group of p-nitrophenol must be activated for efficient coupling. A common method is to use p-nitrophenyl chloroformate.

-

Coupling Reaction:

-

Dissolve the lyophilized amine-functionalized XXXG in a suitable anhydrous solvent like DMF.

-

Add an equimolar amount of the activated pNP derivative.

-

Add a non-nucleophilic base (e.g., triethylamine) to scavenge the acid byproduct.

-

Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen).

-

-

Final Purification and Characterization:

-

Quench the reaction and remove the solvent under reduced pressure.

-

Purify the final product, XXXG-pNP, using reverse-phase HPLC.

-

Confirm the identity and purity of the product using Mass Spectrometry and NMR spectroscopy.

-

Determine the final concentration of a stock solution using UV-Vis spectrophotometry.

-

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at λmax | Appearance |

| XXXG-pNP (intact) | ~317 nm (in buffer pH 7) | Moderate | Colorless to faint yellow |

| p-Nitrophenol (released) | 405 nm (in buffer pH > 9) | ~18,000 M⁻¹cm⁻¹ | Intense yellow |

Part III: Application in Enzymatic Assays

Rationale: This protocol provides a robust method for determining the kinetic parameters of a xyloglucan-active enzyme or for comparing the activity levels in different samples. The use of a 96-well plate format allows for multiple replicates and conditions to be tested simultaneously, increasing throughput and statistical power.

Protocol 3: Standard Enzyme Activity Assay

-

Prepare a p-Nitrophenol (pNP) Standard Curve:

-

Prepare a 1 mM stock solution of pNP in the assay buffer (e.g., 50 mM sodium phosphate, pH 6.5).

-

Create a series of dilutions (e.g., 0, 10, 25, 50, 75, 100 µM) in the final reaction volume using stop solution (e.g., 1 M sodium carbonate).

-

Read the absorbance at 405 nm. Plot absorbance vs. concentration to generate a standard curve. This is essential for converting absorbance readings into moles of product formed.

-

-

Assay Setup (96-well plate):

-

For each reaction, add 50 µL of 2x assay buffer.

-

Add 20 µL of enzyme solution (diluted in 1x assay buffer) or buffer alone for "no enzyme" controls.

-

Add 10 µL of test compounds (inhibitors/activators) or buffer/solvent for controls. Pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C).

-

-

Initiate the Reaction:

-

Add 20 µL of a 5x stock solution of the XXXG-pNP substrate to all wells to start the reaction. The final reaction volume is 100 µL.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-60 minutes). The time should be within the linear range of the reaction.

-

Stop the Reaction: Add 100 µL of stop solution (1 M Na₂CO₃) to all wells. This increases the pH, which simultaneously stops the enzymatic reaction and maximizes the color of the released pNP.

-

Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no enzyme" controls from all other readings.

-

Use the pNP standard curve equation to convert the corrected absorbance values into the concentration of pNP released.

-

Calculate the enzyme activity, typically expressed in µmol/min/mg of enzyme (U/mg).

-

Part IV: Application in High-Throughput Inhibitor Screening

Rationale: The chromogenic assay is exceptionally well-suited for screening large compound libraries to identify potential enzyme inhibitors. The protocol is a modification of the standard activity assay, designed to measure the reduction in enzyme activity in the presence of test compounds.

Protocol 4: Enzyme Inhibitor Screening

-

Assay Setup (96-well or 384-well plate):

-

Test Wells: 50 µL of 2x assay buffer + 10 µL of test compound (e.g., at 10x final concentration) + 20 µL of enzyme solution.

-

Negative Control (100% Activity): 50 µL of 2x assay buffer + 10 µL of solvent (e.g., DMSO) + 20 µL of enzyme solution.

-

Positive Control (0% Activity): 50 µL of 2x assay buffer + 10 µL of a known potent inhibitor (if available) or buffer + 20 µL of buffer (no enzyme).

-

-

Pre-incubation: Gently mix and incubate the plate for 15 minutes at the assay temperature to allow for compound-enzyme interaction.

-

Initiate, Incubate, and Stop: Follow steps 3-5 from Protocol 3.

-

Read and Analyze:

-

Measure absorbance at 405 nm.

-

Calculate the percent inhibition for each test compound using the following formula:

% Inhibition = [ 1 - ( (Abs_Test - Abs_Positive) / (Abs_Negative - Abs_Positive) ) ] * 100

-

| Well Type | Compound | Enzyme | Substrate | Expected Absorbance (405 nm) | % Inhibition |

| Negative Control | Vehicle (DMSO) | Yes | Yes | High | 0% (by definition) |

| Positive Control | No Enzyme | No | Yes | Very Low (background) | 100% (by definition) |

| Test Well 1 | Compound A | Yes | Yes | High (similar to Negative) | ~0% (Not an inhibitor) |

| Test Well 2 | Compound B | Yes | Yes | Intermediate | ~50% (Moderate inhibitor) |

| Test Well 3 | Compound C | Yes | Yes | Low (similar to Positive) | ~100% (Potent inhibitor) |

References

- Chromogenic peptide substrate assays and their clinical applications.

- Chromogenic Substrates Overview. (2023). DC Fine Chemicals.

- Xyloglucan-active enzymes: properties, structures and applic

- A scalable, chromatography-free, biocatalytic method to produce the xyloglucan heptasaccharide XXXG. (2024).

- Xyloglucan Oligosaccharides Hydrolysis by Exo-Acting Glycoside Hydrolases from Hyperthermophilic Microorganism Saccharolobus solfataricus. (2021).

- The rise of small molecule enzyme substrates in microbiology. (2024). Manufacturing Chemist.

- Chromogenic Assays: What they are and how they are used in research. GoldBio.

- Sources and Methods for the Production of Xyloglucan, a Promising Stimulus-Sensitive Biopolymer: A Review. (2024).

- (PDF) A scalable, chromatography-free, biocatalytic method to produce the xyloglucan heptasaccharide XXXG. (2024).

- A Review of Xyloglucan: Self-Aggregation, Hydrogel Formation, Mucoadhesion and Uses in Medical Devices. MDPI.

- The Use of Chromogenic Reference Substrates for the Kinetic Analysis of Penicillin Acylases. (1999).

- Chromogenic Assay. ELISA.

- Characterization of glycoside hydrolases involved in xyloglucan degradation in the thermophilic bacterium Thermotoga maritima. (2025).

- Method for producing high-purity xyloglucan oligoheptasaccharide.

- Xyloglucan – Knowledge and References. Taylor & Francis.

- Chromogenic Substr

- Synthesis, preliminary characterization, and application of novel surfactants from highly branched xyloglucan oligosaccharides. SciSpace.

- Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides. (2023). PMC, PubMed Central.

- Enzyme Analysis. G-Biosciences.

- A scalable, chromatography-free, biocatalytic method to produce the xyloglucan heptasaccharide XXXG. (2024). R Discovery.

- Xyloglucan. Wikipedia.

- Xyloglucan oligosaccharides hydrolysis by exo‐acting glycoside hydrolases from hyperthermophilic microorganism saccharolobus solf

- Study on the Structures of Xyloglucans Using Xyloglucan Specific Enzymes. (2004). J-STAGE.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Xyloglucan - Wikipedia [en.wikipedia.org]

- 3. Sources and Methods for the Production of Xyloglucan, a Promising Stimulus-Sensitive Biopolymer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Xyloglucan Oligosaccharides Hydrolysis by Exo-Acting Glycoside Hydrolases from Hyperthermophilic Microorganism Saccharolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of glycoside hydrolases involved in xyloglucan degradation in the thermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The rise of small molecule enzyme substrates in microbiology [manufacturingchemist.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. goldbio.com [goldbio.com]

- 12. Chromogenic Assay [elisa-antibody.com]

- 13. scbt.com [scbt.com]

- 14. A scalable, chromatography-free, biocatalytic method to produce the xyloglucan heptasaccharide XXXG - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JP3482454B2 - Method for producing high-purity xyloglucan oligoheptasaccharide - Google Patents [patents.google.com]

- 19. scispace.com [scispace.com]

Synthesis of Glycoconjugate Building Blocks from Xylo-oligosaccharides: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of versatile glycoconjugate building blocks derived from xylo-oligosaccharides (XyGOs). Glycoconjugates are critical in numerous biological processes, and their synthesis is paramount for the development of novel therapeutics, diagnostics, and research tools. Xylo-oligosaccharides, readily available from lignocellulosic biomass, represent a cost-effective and sustainable starting material for the generation of these valuable molecules.[1][2] This document outlines chemoenzymatic strategies for the regioselective modification of XyGOs, enabling the introduction of functional groups for subsequent conjugation. Detailed step-by-step protocols for chemical functionalization, enzymatic extension, and the purification and characterization of the resulting building blocks are provided to empower researchers in the fields of glycobiology, medicinal chemistry, and drug development.

Introduction: The Strategic Importance of Glycoconjugate Building Blocks

Glycoconjugates, molecules where glycans are covalently linked to proteins or lipids, are fundamental to cellular communication, recognition, and signaling.[3] Their roles in health and disease, from immune responses to cancer metastasis, have positioned them as key targets for therapeutic intervention and as essential components in the design of targeted drug delivery systems. The synthesis of well-defined glycoconjugates is, however, a complex challenge. A modular approach, utilizing pre-functionalized glycan "building blocks," has emerged as a powerful strategy to streamline their construction.

Xylo-oligosaccharides (XyGOs), composed of β-1,4-linked D-xylose units, are prebiotic functional oligosaccharides that can be produced from abundant and renewable lignocellulosic materials.[1][2][4] Their inherent biocompatibility and the potential for chemical and enzymatic modification make them an attractive and sustainable scaffold for the synthesis of novel glycoconjugate building blocks. This guide will detail the transformation of these simple oligosaccharides into sophisticated tools for glycobiology and drug development.

Sourcing and Characterization of Starting Xylo-oligosaccharides

The quality of the final building blocks is intrinsically linked to the purity and characterization of the initial XyGOs. Commercial sources offer a range of XyGOs with varying degrees of polymerization (DP). Alternatively, XyGOs can be produced from agricultural and forestry byproducts through chemical or enzymatic hydrolysis.[1][2][3][4][5][6]

Table 1: Common Sources and Production Methods for Xylo-oligosaccharides

| Source Material | Production Method | Key Characteristics |

| Corncob, Sugarcane Bagasse | Acid Hydrolysis (e.g., maleic, furoic acid)[1][7] | Mixture of XyGOs with varying DP, potential for side products. |

| Wheat Straw, Rice Husk | Enzymatic Hydrolysis (Xylanases)[3] | More selective production of specific XyGOs, milder conditions. |

| Commercial Suppliers | Varies | Defined DP, higher purity, but higher cost. |

Initial Characterization Protocol:

A thorough characterization of the starting XyGO mixture is crucial. This typically involves:

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): To determine the composition and distribution of different DP XyGOs.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weights of the oligosaccharides present.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information, including the confirmation of the β-1,4-xylosidic linkages.[9][10]

Chemoenzymatic Synthesis of Functionalized XyGO Building Blocks

The conversion of XyGOs into building blocks for glycoconjugation involves a multi-step process of selective protection, functionalization, and deprotection. A chemoenzymatic approach, combining the precision of enzymatic reactions with the versatility of chemical synthesis, offers a powerful route to these molecules.

Regioselective Protection of XyGOs

To control the site of functionalization, it is essential to selectively protect the hydroxyl groups of the xylose units. The primary hydroxyl group at the non-reducing end is often the most accessible for selective modification.

Protocol 1: Regioselective Acylation of the Primary Hydroxyl Group

This protocol describes the selective acetylation of the primary hydroxyl group on a xylobiose molecule.

-

Dissolve Xylobiose: Dissolve xylobiose (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the Reaction: Cool the solution to -20°C in a cryostat or an appropriate cooling bath.

-

Slow Addition of Acylating Agent: Slowly add a solution of acetic anhydride (1.1 equivalents) in anhydrous pyridine to the cooled xylobiose solution over a period of 1-2 hours with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/methanol/water (8:2:1).

-

Quenching the Reaction: Once the reaction is complete (typically after 2-4 hours), quench the reaction by adding cold methanol.

-

Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the selectively acetylated xylobiose.

Introduction of Functional Groups for Bioconjugation

With the desired hydroxyl groups protected, a variety of functional groups can be introduced to serve as "handles" for conjugation. Azide and alkyne groups are particularly valuable as they allow for highly specific and efficient "click chemistry" reactions.

Protocol 2: Synthesis of an Azide-Terminated Xylobiose Building Block

This protocol details the introduction of an azide group at the reducing end of xylobiose.

-

Per-O-acetylation: Acetylate all free hydroxyl groups of xylobiose using acetic anhydride and pyridine to ensure solubility in organic solvents and to protect the hydroxyls during the subsequent steps.

-

Anomeric Bromination: Convert the per-O-acetylated xylobiose to the corresponding glycosyl bromide using a solution of HBr in acetic acid.

-

Azide Displacement: React the glycosyl bromide with sodium azide in a suitable solvent like dimethylformamide (DMF) to displace the bromide and form the glycosyl azide.

-

Deprotection: Remove the acetyl protecting groups using a base such as sodium methoxide in methanol (Zemplén deacetylation) to yield the azide-functionalized xylobiose.

-